3-(4-Isopropyl-phenyl)-prop-2-yn-1-ol, 97%
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Overview
Description
This compound is an organic molecule with a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) that is substituted with an isopropyl group (a carbon atom bonded to two hydrogen atoms and one methyl group) and a prop-2-yn-1-ol group (a three-carbon chain with a triple bond and a hydroxyl group). .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving phenylmagnesium bromide and trimethyl borate .Molecular Structure Analysis
The molecular structure would likely consist of a phenyl ring with the isopropyl group and the prop-2-yn-1-ol group attached. The exact structure would depend on the positions of these attachments .Mechanism of Action
Target of Action
It is structurally similar to isoproturon , a herbicide that targets the photosynthetic apparatus at the D1 protein of Photosystem-II (PS-II) in plants .
Mode of Action
If we consider its structural similarity to isoproturon, it may also interact with the d1 protein of ps-ii, inhibiting photosynthesis . This interaction could lead to changes in the plant’s growth and development, ultimately leading to its death .
Biochemical Pathways
Based on its similarity to isoproturon, it may affect the photosynthetic electron transport chain by inhibiting the ps-ii . This inhibition disrupts the plant’s ability to produce ATP and NADPH, which are essential for photosynthesis and, by extension, the plant’s survival .
Pharmacokinetics
For instance, isoproturon is known to be water-soluble , which could influence the bioavailability of 3-(4-Isopropyl-phenyl)-prop-2-yn-1-ol.
Result of Action
If it acts similarly to isoproturon, it could lead to the inhibition of photosynthesis, resulting in the death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Isopropyl-phenyl)-prop-2-yn-1-ol. For instance, the compound’s action could be influenced by soil pH, as some isoproturon-degrading Sphingomonas spp. have a narrow pH optimum for metabolism of isoproturon . Additionally, the compound’s water solubility could lead to its spread in water systems .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-propan-2-ylphenyl)prop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISXVKKNXUSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Isopropylphenylethynylcarbinol |
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